molecular formula C10H10N2OS B13533196 2-Amino-6-phenyl-5,6-dihydro-1,3-thiazin-4-one

2-Amino-6-phenyl-5,6-dihydro-1,3-thiazin-4-one

Cat. No.: B13533196
M. Wt: 206.27 g/mol
InChI Key: XUNWWYMPVATWGZ-UHFFFAOYSA-N
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Description

2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiourea with α-bromoacetophenone in the presence of a base, leading to the formation of the thiazine ring . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored for the industrial production of thiazine derivatives .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit microbial enzymes, leading to its antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one include other thiazine derivatives such as:

Uniqueness

What sets 2-amino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one apart from similar compounds is its specific substitution pattern and the resulting biological activities. The presence of the phenyl group at the 6-position and the amino group at the 2-position can significantly influence its chemical reactivity and biological properties, making it a unique and valuable compound for research and development .

Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

2-amino-6-phenyl-5,6-dihydro-1,3-thiazin-4-one

InChI

InChI=1S/C10H10N2OS/c11-10-12-9(13)6-8(14-10)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,12,13)

InChI Key

XUNWWYMPVATWGZ-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=NC1=O)N)C2=CC=CC=C2

Origin of Product

United States

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